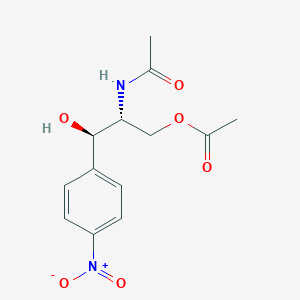
Benzyl D-Glucuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl D-Glucuronate is an ester derivative of D-glucuronic acid, a glucose derivative. This compound is known for its role in various biochemical processes and its potential applications in scientific research and industry. This compound is often used as a substrate in enzymatic assays and has been studied for its interactions with glucuronoyl esterases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl D-Glucuronate typically involves the esterification of D-glucuronic acid with benzyl alcohol. One common method includes the use of 4-methoxybenzylidene groups to protect the hydroxyl groups of D-glucuronic acid. The reaction is catalyzed by acid hydrolysis or hydrogenolysis to remove the protecting groups, yielding this compound .
Industrial Production Methods
Industrial production of this compound may involve biocatalysis, which offers high efficiency and environmental friendliness. This method utilizes enzymes to catalyze the esterification process, providing a sustainable alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl D-Glucuronate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by glucuronoyl esterases, breaking the ester bond to release D-glucuronic acid and benzyl alcohol.
Transesterification: Involves the transfer of the ester group to another alcohol, such as 3-phenyl-1-propanol.
Common Reagents and Conditions
Acid Hydrolysis: Utilizes acids like hydrochloric acid to cleave ester bonds.
Hydrogenolysis: Employs hydrogen gas and a catalyst, such as palladium on carbon, to remove protecting groups.
Major Products Formed
D-Glucuronic Acid: A product of hydrolysis.
Benzyl Alcohol: Released during hydrolysis and transesterification reactions.
Scientific Research Applications
Benzyl D-Glucuronate is widely used in scientific research, particularly in the study of glucuronoyl esterases. These enzymes play a crucial role in the biodegradation of lignocellulosic biomass by cleaving ester bonds between lignin and carbohydrates. This compound serves as a substrate in enzymatic assays to characterize the activity and specificity of glucuronoyl esterases .
Mechanism of Action
The mechanism of action of Benzyl D-Glucuronate involves its interaction with glucuronoyl esterases. These enzymes hydrolyze the ester bond, releasing D-glucuronic acid and benzyl alcohol. The molecular targets include the ester linkages in lignin-carbohydrate complexes, facilitating the breakdown of plant cell walls .
Comparison with Similar Compounds
Similar Compounds
Methyl D-Glucuronate: Another ester derivative of D-glucuronic acid, used in similar enzymatic assays.
4-Nitrophenyl D-Glucuronate: A substrate for glucuronoyl esterases, often used in spectrophotometric assays.
Uniqueness
Benzyl D-Glucuronate is unique due to its specific interactions with glucuronoyl esterases and its role in the study of lignocellulosic biomass degradation. Its benzyl ester group provides distinct properties compared to other glucuronate esters, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8?,9-,10-,11?,12?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEUFSLWFIOAGY-SJZSRGDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C2[C@H](C([C@@H](C(O2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661803 |
Source


|
| Record name | Benzyl D-threo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135970-30-8 |
Source


|
| Record name | Benzyl D-threo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate](/img/structure/B1140434.png)






![7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1140449.png)


